3'H-Spiro[azepane-4,1'-isobenzofuran]
Overview
Description
3’H-Spiro[azepane-4,1’-isobenzofuran] is a heterocyclic compound that features a spiro linkage between an azepane ring and an isobenzofuran moiety. This unique structure imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’H-Spiro[azepane-4,1’-isobenzofuran] typically involves the condensation of azepane derivatives with isobenzofuran precursors. One common method includes the use of ninhydrin and amino-naphthoquinones under mild conditions, followed by oxidative cleavage of the resulting vicinal diols . The reaction is usually carried out in acetic acid at room temperature, yielding the desired spiro compound in good to high yields.
Industrial Production Methods: While specific industrial production methods for 3’H-Spiro[azepane-4,1’-isobenzofuran] are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3’H-Spiro[azepane-4,1’-isobenzofuran] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the spiro structure.
Substitution: The spiro compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include high-valence iodine reagents and periodic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with periodic acid can yield spiro[benzo[g]indole-2,1’-isobenzofuran] derivatives .
Scientific Research Applications
3’H-Spiro[azepane-4,1’-isobenzofuran] has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3’H-Spiro[azepane-4,1’-isobenzofuran] involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- Spiro[benzo[g]indole-2,1’-isobenzofuran]
- Spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1’-isobenzofuran]
- Spiro[cyclohexane-1,1’-isobenzofuran]
Comparison: 3’H-Spiro[azepane-4,1’-isobenzofuran] is unique due to its azepane ring, which imparts different chemical properties compared to other spiro compounds. For instance, spiro[benzo[g]indole-2,1’-isobenzofuran] contains an indole moiety, which affects its reactivity and biological activity differently . The presence of the azepane ring in 3’H-Spiro[azepane-4,1’-isobenzofuran] provides a distinct spatial arrangement, influencing its interaction with molecular targets and its overall stability.
Biological Activity
3'H-Spiro[azepane-4,1'-isobenzofuran] is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, chemical properties, biological activities, and relevant case studies.
Molecular Characteristics:
- CAS Number: 1258430-92-0
- Molecular Formula: C13H16BrNO
- Molecular Weight: 282.18 g/mol
- IUPAC Name: 5-bromospiro[3H-1-benzofuran-2,4'-azepane]
- SMILES Notation: C1CC2(CCNC1)C3=C(CO2)C=C(C=C3)Br
The compound features a spiro structure that combines an azepane ring with an isobenzofuran moiety, which is expected to influence its reactivity and biological interactions.
Synthesis
The synthesis of 3'H-Spiro[azepane-4,1'-isobenzofuran] typically involves several key steps:
- Formation of the Azepane Ring: This is achieved through cyclization reactions involving appropriate precursors.
- Spiro Formation: The azepane ring reacts with an isobenzofuran derivative under controlled conditions to form the spiro linkage.
- Bromination: The final step introduces a bromine atom at the 5' position, enhancing the compound's reactivity.
Biological Activity
Research indicates that 3'H-Spiro[azepane-4,1'-isobenzofuran] exhibits various biological activities, particularly in pharmacological contexts.
The mechanism of action for this compound may involve interactions with specific molecular targets such as enzymes or receptors. The presence of the spiro structure can affect binding affinities and specificities towards these targets.
Pharmacological Research
Studies have shown that derivatives of spiro compounds can exhibit significant biological effects:
- Antidepressant Activity: Certain derivatives have been noted for their ability to inhibit tetrabenazine-induced ptosis, a property associated with many antidepressants .
- Kinase Inhibition: Compounds related to azepanes have demonstrated selective inhibition of kinase activities, such as TAK1 kinase, which is crucial in inflammatory responses .
Case Studies and Research Findings
Several studies highlight the biological relevance of spiro compounds:
- Antiviral Activity Assessment:
- Antidepressant Properties:
- Structure-Activity Relationships (SAR):
Comparative Analysis
To better understand the biological activity of 3'H-Spiro[azepane-4,1'-isobenzofuran], it is useful to compare it with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
5'-Bromo-3'H-spiro[azepane-4,1'-isobenzofuran] | Structure | Antidepressant properties; kinase inhibition |
Spiro[cyclohexane-1,1'-isobenzofuran] | Structure | Moderate activity; lacks azepane ring |
5'-Chloro-3'H-spiro[azepane-4,1'-isobenzofuran] | Structure | Similar properties; chlorine substitution |
Properties
IUPAC Name |
spiro[1H-2-benzofuran-3,4'-azepane] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-5-12-11(4-1)10-15-13(12)6-3-8-14-9-7-13/h1-2,4-5,14H,3,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFFTQRPZBSBKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC1)C3=CC=CC=C3CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737179 | |
Record name | 3'H-Spiro[azepane-4,1'-[2]benzofuran] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258430-91-9 | |
Record name | 3'H-Spiro[azepane-4,1'-[2]benzofuran] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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